molecular formula C16H18O6 B1588528 1-Naphthyl b-D-galactopyranoside CAS No. 41335-32-4

1-Naphthyl b-D-galactopyranoside

Cat. No.: B1588528
CAS No.: 41335-32-4
M. Wt: 306.31 g/mol
InChI Key: CVAOQMBKGUKOIZ-LYYZXLFJSA-N
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Description

1-Naphthyl b-D-galactopyranoside is a chemical compound that consists of a naphthalene ring attached to a beta-D-galactopyranoside moiety. It is commonly used in biochemical research as a substrate for beta-galactosidase enzymes. The compound is known for its role in enzymatic assays, where it serves as a chromogenic substrate, producing a colored product upon enzymatic hydrolysis.

Scientific Research Applications

1-Naphthyl b-D-galactopyranoside has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate in enzymatic assays to study beta-galactosidase activity.

    Molecular Biology: Employed in reporter gene assays to monitor gene expression.

    Medicine: Utilized in diagnostic tests for detecting beta-galactosidase activity in clinical samples.

    Industry: Applied in the production of chromogenic media for microbiological testing.

The compound’s ability to produce a colored product upon enzymatic hydrolysis makes it a valuable tool in various biochemical and diagnostic applications.

Safety and Hazards

1-Naphthyl beta-D-galactopyranoside may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

Preparation Methods

The synthesis of 1-Naphthyl b-D-galactopyranoside typically involves a multi-step reaction process. One common method includes the use of boron trifluoride as a catalyst, followed by the addition of sodium methylate in methanol . This method ensures the formation of the desired glycosidic bond between the naphthalene ring and the galactopyranoside moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Naphthyl b-D-galactopyranoside undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by beta-galactosidase enzymes, resulting in the release of 1-naphthol and D-galactose.

    Oxidation: The naphthalene ring can be oxidized under specific conditions to form naphthoquinones.

    Substitution: The compound can undergo substitution reactions on the naphthalene ring, leading to the formation of various derivatives.

Common reagents used in these reactions include beta-galactosidase for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The major products formed from these reactions include 1-naphthol, D-galactose, and various naphthalene derivatives.

Comparison with Similar Compounds

1-Naphthyl b-D-galactopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific use as a chromogenic substrate for beta-galactosidase, making it a preferred choice in enzymatic assays and diagnostic tests.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAOQMBKGUKOIZ-LYYZXLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289322
Record name 1-Naphthalenyl β-D-galactopyranoside
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Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41335-32-4
Record name 1-Naphthalenyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41335-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthyl beta-D-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041335324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenyl β-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-naphthyl β-D-galactopyranoside
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